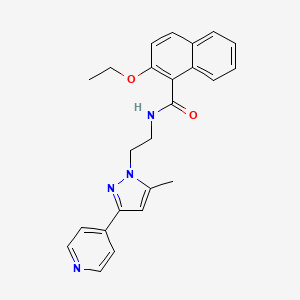![molecular formula C16H14ClNO2S B2520279 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 2034210-26-7](/img/structure/B2520279.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring and a chlorothiophene moiety.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in different ways, leading to various biological effects . For example, some benzofuran derivatives have been found to inhibit tumor growth .
Biochemical Pathways
Benzofuran compounds have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
It is known that benzofuran compounds can have various effects at the molecular and cellular level, such as inhibiting tumor growth and exhibiting cytotoxic properties against various cancer cell lines.
Biochemical Analysis
Biochemical Properties
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzofuran moiety is known to interact with monoamine transporters, such as dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), exhibiting substrate-type releaser properties . These interactions suggest that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the chlorothiophene carboxamide group may interact with specific enzymes, potentially inhibiting or activating their functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving monoamine neurotransmitters. The compound’s interaction with DAT, NET, and SERT can lead to altered levels of dopamine, norepinephrine, and serotonin in cells, impacting cellular metabolism and gene expression . These changes can affect cell function, including processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This action is similar to that of other psychoactive compounds, which can result in increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may interact with specific receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that similar compounds can exhibit sustained effects on neurotransmitter levels and cellular function over extended periods . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as receptor desensitization or changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may produce mild stimulant-like effects, while higher doses can lead to more pronounced behavioral activation and potential adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in neurotransmitter levels and behavior. Toxic effects at high doses may include neurotoxicity and alterations in cardiovascular function.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The compound’s influence on monoamine transporters also suggests its involvement in neurotransmitter metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s interaction with monoamine transporters facilitates its uptake into cells, where it can accumulate and exert its effects . Additionally, binding proteins may influence the compound’s localization and distribution within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic vesicles, for example, can enhance its ability to modulate neurotransmitter release and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with propan-2-yl halides under basic conditions.
Chlorothiophene Carboxamide Formation: The final step involves the coupling of the benzofuran derivative with 5-chlorothiophene-2-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-aminopropyl)benzofuran (5-APB)
- 6-(2-aminopropyl)benzofuran (6-APB)
- 1-(1-benzofuran-6-yl)-N-methylpropan-2-amine (6-MAPB)
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzofuran and chlorothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTQCCYCRHSTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
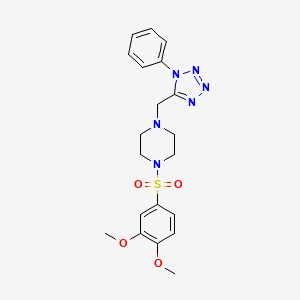
![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/new.no-structure.jpg)
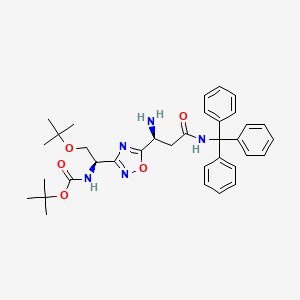
![4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B2520203.png)
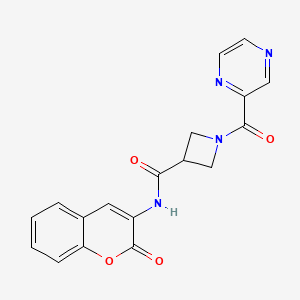
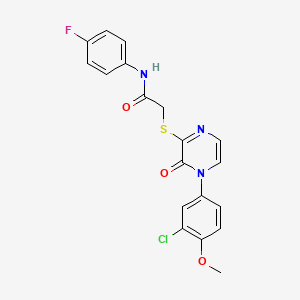
![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)


![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2520216.png)
